N-Biotinyl-4-aminobenzoic acid

説明

BenchChem offers high-quality N-Biotinyl-4-aminobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Biotinyl-4-aminobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

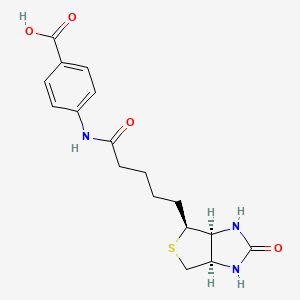

Structure

3D Structure

特性

IUPAC Name |

4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMDAMXGKHIMSQ-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219348 | |

| Record name | N-Biotinyl-4-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6929-40-4 | |

| Record name | N-Biotinyl-4-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Biotinyl-4-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties and Applications of N-Biotinyl-4-aminobenzoic Acid

Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of N-Biotinyl-4-aminobenzoic acid, a key reagent in modern biotechnology. This document delves into its core chemical properties, synthesis, and multifaceted applications, with a focus on providing practical, field-proven insights.

Introduction: The Strategic Importance of N-Biotinyl-4-aminobenzoic Acid

N-Biotinyl-4-aminobenzoic acid, also known as (+)-Biotin PABA or B-PABA, is a biotinylating agent that combines the high-affinity binding properties of biotin with the structural characteristics of 4-aminobenzoic acid (PABA).[1][2] This unique structure makes it a valuable tool in various biochemical and diagnostic applications.[3] The PABA moiety acts as a spacer, which can be crucial for minimizing steric hindrance when the biotinylated molecule interacts with avidin or streptavidin. Furthermore, the terminal carboxylic acid group on the PABA portion of the molecule provides a convenient handle for conjugation to other molecules.[4]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-Biotinyl-4-aminobenzoic acid is essential for its effective use in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C17H21N3O4S | [2] |

| Molecular Weight | 363.43 g/mol | |

| CAS Number | 6929-40-4 | [2] |

| Appearance | White to light yellow crystalline solid/powder | [5] |

| Melting Point | 295-297 °C | |

| Purity | Typically ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (approx. 1 mg/ml), PBS (pH 7.2, approx. 2 mg/ml for the sodium salt), and aqueous base.[5][6] | [5][6] |

| Storage | Recommended storage at -20°C for long-term stability (≥4 years).[5][6] Can be stored at 2-8°C for shorter periods. | [5][6] |

| UV/Vis Maximum (λmax) | 262 nm | [1][6] |

Synthesis and Mechanism of Action

The synthesis of N-Biotinyl-4-aminobenzoic acid generally involves the formation of an amide bond between the valeric acid side chain of biotin and the amino group of 4-aminobenzoic acid. A common laboratory-scale approach would involve activating the carboxylic acid of biotin, for example, by converting it to an N-hydroxysuccinimide (NHS) ester, followed by reaction with PABA in a suitable aprotic solvent.

The primary mechanism of action for its utility as a biotinidase substrate involves the enzymatic hydrolysis of the amide bond, which releases PABA.[1] The liberated PABA can then be quantified using colorimetric methods, providing a measure of biotinidase activity.[1] This is particularly relevant in the diagnosis of biotinidase deficiency, an inherited metabolic disorder.[1]

Key Applications in Research and Drug Development

The versatility of N-Biotinyl-4-aminobenzoic acid stems from its dual functionality, making it a valuable reagent in several key areas:

-

Biotinidase Substrate: As previously mentioned, its most direct application is in enzymatic assays to determine biotinidase activity.[1]

-

Biotinylation of Biomolecules: The terminal carboxyl group can be activated to create a reactive species that can then be conjugated to primary amines on proteins, peptides, or other molecules. This process, known as biotinylation, is fundamental for:

-

Immunoassays: Biotinylated molecules are widely used in techniques like ELISA, Western blotting, and immunohistochemistry. The high affinity of the biotin-streptavidin interaction allows for robust and sensitive detection.[7][8][9]

-

Affinity Chromatography: Immobilized avidin or streptavidin can be used to purify or isolate biotinylated molecules from complex mixtures.

-

Drug Discovery: Biotinylation facilitates the detection and purification of biomolecules, which is invaluable in drug discovery pipelines for identifying new drug targets and developing novel assays.[3]

-

-

Linker and Spacer Chemistry: The PABA component serves as a rigid spacer arm, which can be advantageous in reducing steric hindrance between the biotin moiety and the conjugated molecule, ensuring efficient binding to avidin or streptavidin.

Visualizing the Biotin-Streptavidin Interaction

The following diagram illustrates the fundamental principle of the biotin-streptavidin interaction, which underpins many of the applications of N-Biotinyl-4-aminobenzoic acid.

Caption: The high-affinity interaction between biotin and streptavidin.

Experimental Protocols: A Practical Guide

Protein Biotinylation using N-Biotinyl-4-aminobenzoic Acid

This protocol provides a general framework for the covalent attachment of N-Biotinyl-4-aminobenzoic acid to a protein containing accessible primary amines (e.g., lysine residues). The procedure involves a two-step process: activation of the carboxylic acid on the PABA moiety, followed by conjugation to the protein.

Materials:

-

N-Biotinyl-4-aminobenzoic acid

-

N-hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Methodology:

-

Preparation of Reagents:

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and ammonium salts.

-

Prepare a fresh stock solution of N-Biotinyl-4-aminobenzoic acid, EDC, and NHS in anhydrous DMF or DMSO immediately before use.

-

-

Activation of N-Biotinyl-4-aminobenzoic acid:

-

In a microcentrifuge tube, combine a 10- to 50-fold molar excess of N-Biotinyl-4-aminobenzoic acid, EDC, and NHS relative to the amount of protein to be biotinylated.

-

Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-ester of N-Biotinyl-4-aminobenzoic acid.

-

-

Biotinylation Reaction:

-

Add the activated N-Biotinyl-4-aminobenzoic acid solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation. Alternatively, the reaction can be performed at 4°C overnight.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, non-reacted biotinylation reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Validation of Biotinylation:

-

The extent of biotinylation can be determined using various methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which provides a colorimetric readout.

-

Alternatively, a Western blot using streptavidin-HRP can be performed to confirm the presence of the biotin moiety on the protein.

-

Workflow for Protein Biotinylation

The following diagram outlines the key steps in the protein biotinylation workflow.

Caption: Step-by-step workflow for protein biotinylation.

Considerations for Experimental Design

-

Molar Ratio of Reagents: The optimal molar ratio of the biotinylation reagent to the protein will depend on the number of accessible primary amines on the protein and the desired degree of labeling. A titration experiment is often recommended to determine the ideal ratio.

-

Buffer Selection: The choice of buffer is critical for a successful conjugation reaction. Buffers containing primary amines, such as Tris, will compete with the protein for the activated biotinylation reagent and should be avoided during the conjugation step.[10]

-

Solubility: N-Biotinyl-4-aminobenzoic acid has limited solubility in aqueous solutions.[6] The use of organic solvents like DMSO or DMF is often necessary to prepare stock solutions.[6] Ensure that the final concentration of the organic solvent in the reaction mixture is compatible with the stability of the protein.

-

Interference in Immunoassays: It is important to be aware that high concentrations of free biotin or biotinylated molecules in a sample can interfere with biotin-streptavidin-based immunoassays, potentially leading to false-positive or false-negative results.[7][8][9][11]

Conclusion

N-Biotinyl-4-aminobenzoic acid is a powerful and versatile tool for researchers and drug development professionals. Its unique structure, combining the high-affinity binding of biotin with a functionalizable spacer, enables a wide range of applications, from fundamental biochemical assays to the development of novel diagnostics and therapeutics. A thorough understanding of its chemical properties and careful consideration of experimental parameters are key to leveraging its full potential.

References

-

Wikipedia. 4-Aminobenzoic acid. [Link]

-

PubChem. N-biotinyl-4-aminobenzoic acid. [Link]

-

MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Biotin-PABA in Modern Peptide Synthesis. [Link]

-

PubMed. Immunoassay design and biotin interference. [Link]

-

PubMed Central. Site-specific biotinylation of purified proteins using BirA. [Link]

-

UC Davis Health. Biotin Interference in Clinical Immunoassays: The Dose Makes the Interference. [Link]

-

ResearchGate. Protein Biotinylation. [Link]

-

protocols.io. Biotinylation of Membrane Proteins for Binder Selections. [Link]

-

Cyprus Journal of Medical Sciences. An Overview of Biotin Interference Impact on Immunoassays. [Link]

-

PubMed Central. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). [Link]

-

Addgene Blog. Plasmids 101: Biotinylation. [Link]

-

NHSGGC. Potential for Biotin interference in Immunoassays. [Link]

-

SciSpace. High-throughput Biotinylation of Proteins. [Link]

-

ResearchGate. Biotin interference in immunoassay: a review for the laboratory scientist. [Link]

-

PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. N-biotinyl-4-aminobenzoic acid | C17H21N3O4S | CID 151442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt (N-Biotinyl-p-aminobenzoic Acid) | CAS 102418-74-6 | United States Biological | Biomol.com [biomol.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Immunoassay design and biotin interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotin Interference in Clinical Immunoassays: The Dose Makes the Interference | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

- 9. cyprusjmedsci.com [cyprusjmedsci.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Biotinyl-4-aminobenzoic Acid: Structure, Synthesis, and Applications

Introduction: A Versatile Tool in Bioconjugation and Diagnostics

N-Biotinyl-4-aminobenzoic acid, also widely known as (+)-Biotin-p-aminobenzoic acid (Biotin-PABA), is a cornerstone reagent in modern life sciences research and diagnostics.[1][2] Its unique bifunctional nature, combining the high-affinity biotin moiety with the versatile 4-aminobenzoic acid (PABA) linker, makes it an indispensable tool for the biotinylation of molecules, particularly in peptide synthesis and the development of diagnostic assays.[3] The core utility of this compound lies in the exceptionally strong and specific interaction between biotin and avidin or streptavidin, which is harnessed for the detection, purification, and immobilization of biomolecules.[3] This guide provides a comprehensive overview of the structure, properties, a detailed synthesis protocol, and key applications of N-Biotinyl-4-aminobenzoic acid for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

N-Biotinyl-4-aminobenzoic acid is structurally composed of a biotin molecule linked via an amide bond to the amino group of 4-aminobenzoic acid. This linkage is formed between the carboxylic acid of biotin's valeric acid side chain and the aniline amine of PABA.

The formal chemical name is 4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-benzoic acid.[4][5]

Key Physicochemical Data:

| Property | Value | Source(s) |

| CAS Number | 6929-40-4 | [6] |

| Molecular Formula | C₁₇H₂₁N₃O₄S | [6] |

| Molecular Weight | 363.43 g/mol | [6] |

| Appearance | White to off-white or light yellow crystalline solid/powder | [6][7] |

| Melting Point | 295-297 °C | [6] |

| Purity | ≥98% (typically by HPLC) | [4][7] |

| Solubility | Sparingly soluble in DMSO and aqueous base | [4][7] |

| Storage | Recommended at 2-8°C for long-term stability | [6] |

Synthesis of N-Biotinyl-4-aminobenzoic Acid: A Detailed Protocol

The synthesis of N-Biotinyl-4-aminobenzoic acid is achieved through the formation of an amide bond between biotin and 4-aminobenzoic acid. A common and efficient method involves the activation of biotin's carboxylic acid group to facilitate its reaction with the amino group of PABA. The following protocol details a robust and reproducible method for this synthesis.

Causality in Experimental Design

The chosen synthetic strategy relies on the activation of biotin's carboxylic acid to form a more reactive species, typically an N-hydroxysuccinimide (NHS) ester.[8] NHS esters are widely used for biotinylation because they react efficiently with primary amines at a slightly alkaline pH to form stable amide bonds.[9][10] The use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS), is a standard and effective method for creating the biotin-NHS ester in situ. Anhydrous solvents like dimethylformamide (DMF) are crucial to prevent the premature hydrolysis of the activated ester.[8][10]

Experimental Workflow Diagram

Caption: Synthetic workflow for N-Biotinyl-4-aminobenzoic acid.

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Purpose |

| D-(+)-Biotin | C₁₀H₁₆N₂O₃S | 244.31 | Starting material |

| 4-Aminobenzoic acid (PABA) | C₇H₇NO₂ | 137.14 | Starting material |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | Activating agent |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Recrystallization solvent |

| Hexane | C₆H₁₄ | 86.18 | Recrystallization solvent |

Step-by-Step Synthesis Protocol

-

Activation of Biotin:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-(+)-Biotin (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (1.1 eq) in anhydrous DMF to the reaction mixture with constant stirring.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling with 4-Aminobenzoic Acid:

-

In a separate flask, dissolve 4-Aminobenzoic acid (1.0 eq) in anhydrous DMF. Add triethylamine (1.2 eq) to act as a base and deprotonate the amino group, increasing its nucleophilicity.

-

Filter the biotin-NHS ester solution from Step 1 to remove the DCU precipitate.

-

Slowly add the filtered biotin-NHS ester solution to the PABA solution.

-

Stir the reaction mixture at room temperature overnight (12-16 hours).

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker of cold, acidified water (e.g., 0.1 M HCl). This will precipitate the crude product.

-

Stir for 30 minutes, then collect the precipitate by vacuum filtration.

-

Wash the crude product with cold water to remove any remaining DMF and salts.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-Biotinyl-4-aminobenzoic acid.

-

Dry the purified product under vacuum.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, Mass Spectrometry, and HPLC. The melting point should also be determined and compared to the literature value.[6]

-

Key Applications in Research and Development

The unique structure of N-Biotinyl-4-aminobenzoic acid underpins its utility in a variety of biochemical applications.

Substrate for Biotinidase Assays

A primary and critical application of N-Biotinyl-4-aminobenzoic acid is as a substrate in colorimetric assays for biotinidase activity.[1][5] Biotinidase is an enzyme that cleaves biotin from biocytin (biotinyl-lysine) and other biotinylated peptides, recycling the vitamin.[1]

In the assay, biotinidase hydrolyzes the amide bond in N-Biotinyl-4-aminobenzoic acid, releasing free biotin and 4-aminobenzoic acid (PABA).[5] The released PABA can then be quantified, often through a colorimetric reaction, providing a measure of the enzyme's activity.[5] This is particularly important for the neonatal screening and diagnosis of biotinidase deficiency, an inherited metabolic disorder that can lead to serious neurological and cutaneous symptoms if left untreated.[1]

Biotinylation and Peptide Synthesis

N-Biotinyl-4-aminobenzoic acid is a valuable building block in modern peptide synthesis.[3] It allows for the precise incorporation of a biotin moiety at a specific position within a peptide chain. This biotin "tag" serves as a high-affinity handle for a multitude of downstream applications, including:

-

Detection and Quantification: Biotinylated peptides can be easily detected and quantified using enzyme-linked immunosorbent assays (ELISA) or Western blotting with streptavidin-enzyme conjugates (e.g., streptavidin-HRP).

-

Purification: The strong interaction with immobilized avidin or streptavidin allows for the efficient affinity purification of biotinylated peptides and proteins from complex mixtures.[3]

-

Immobilization: Biotinylated molecules can be immobilized on streptavidin-coated surfaces, such as microplates or biosensor chips, for use in various binding and screening assays.

The PABA linker provides a rigid spacer between the biotin and the attached molecule, which can help to minimize steric hindrance and ensure that the biotin is accessible for binding to avidin or streptavidin.[9]

Conclusion

N-Biotinyl-4-aminobenzoic acid is a powerful and versatile reagent with significant applications in both basic research and clinical diagnostics. Its well-defined structure and the robust chemistry of its synthesis make it a reliable tool for introducing the biotin-avidin detection system into a wide range of experimental workflows. A thorough understanding of its properties and the principles behind its synthesis, as outlined in this guide, is essential for its effective application in the development of novel therapeutics and diagnostic tools.

References

-

Cayman Chemical. (+)-Biotin 4-Amidobenzoic Acid (sodium salt) Product Information.

-

Biomol GmbH. (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt (N-Biotinyl-p-aminobenzoic Acid).

-

Sigma-Aldrich. N-(+)-Biotinyl-4-aminobenzoic acid.

-

PubChem. N-biotinyl-4-aminobenzoic acid.

-

Cayman Chemical. (+)-Biotin 4-Amidobenzoic Acid (sodium salt) (CAS 102418-74-6).

-

MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Biotin-PABA in Modern Peptide Synthesis.

-

Vector Labs. Biotin-PEG4-NHS Ester.

-

PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

-

Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.

-

Sigma-Aldrich. N-(+)-Biotinyl-4-aminobenzoic acid Biochem/physiol Actions.

-

Biomol GmbH. (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt (N-Biotinyl-p-aminobenzoic Acid) Description.

-

PubChem. N-biotinyl-4-aminobenzoic acid Synonyms.

-

Thermo Fisher Scientific. Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.

-

Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

Sources

- 1. N-(+)-Biotinyl-4-aminobenzoic acid = 98.0 HPLC 6929-40-4 [sigmaaldrich.com]

- 2. N-biotinyl-4-aminobenzoic acid | C17H21N3O4S | CID 151442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 4. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. repository.lsu.edu [repository.lsu.edu]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. peptide.com [peptide.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. lumiprobe.com [lumiprobe.com]

N-Biotinyl-4-aminobenzoic Acid: A Versatile Molecular Tool in Modern Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(+)-Biotinyl-4-aminobenzoic acid, commonly referred to as Biotin-PABA, stands as a cornerstone reagent in diverse fields of life science research.[1] This heterobifunctional molecule uniquely merges the high-affinity binding properties of biotin with the versatile chemical scaffold of para-aminobenzoic acid (PABA).[1][2] This guide provides an in-depth exploration of Biotin-PABA's primary applications, moving beyond simple procedural descriptions to elucidate the underlying mechanistic principles. We will detail its critical role as a chromogenic substrate in clinical assays for biotinidase activity, its function as a foundational linker in advanced bioconjugation strategies, and its utility in the development of affinity-based purification and detection systems.[3] For the practicing scientist, this whitepaper offers detailed experimental protocols, data-driven insights, and visual workflows to empower the effective integration of Biotin-PABA into demanding research and development pipelines.

Molecular Profile and Strategic Value of N-Biotinyl-4-aminobenzoic Acid

The efficacy of N-Biotinyl-4-aminobenzoic acid stems from its elegantly simple yet powerful chimeric structure. It is not merely a reagent but a molecular tool designed for specific, high-fidelity interactions.

Physicochemical Properties

Understanding the fundamental properties of Biotin-PABA is critical for its successful application, from dissolving stock solutions to designing conjugation chemistries.

| Property | Value | Source |

| Synonyms | Biotin-PABA, (+)-Biotin PABA, N-Biotinyl-p-aminobenzoic Acid | [3][4] |

| CAS Number | 6929-40-4 | |

| Molecular Formula | C₁₇H₂₁N₃O₄S | |

| Molecular Weight | 363.43 g/mol | |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | ~295-297 °C | |

| Solubility | Soluble in DMSO (~1 mg/mL) and aqueous bases (e.g., 0.1 M NaOH); sparingly soluble in PBS (pH 7.2) | [4][5] |

| Storage | Recommended long-term storage at -20°C; may be stored at 2-8°C for short periods | [4] |

The Synergy of Two Moieties

The power of Biotin-PABA lies in the complementary functions of its two core components:

-

The Biotin Handle: The biotin moiety is the "affinity anchor" of the molecule. Its interaction with streptavidin and avidin is one of the strongest non-covalent bonds known in nature (Kd ≈ 10⁻¹⁵ M). This near-irreversible binding forms the basis for highly specific and sensitive detection, immobilization, and purification applications.

-

The PABA Linker: Para-aminobenzoic acid (PABA) is more than just a spacer. As a non-essential nutrient for humans but a vital precursor for folate synthesis in many pathogens, it possesses its own biological context.[6] In the context of Biotin-PABA, its aromatic structure provides a rigid, well-defined spacer, and its amino and carboxyl groups offer versatile points for chemical modification, making it an excellent building block for more complex molecular architectures.[2]

Core Application I: Substrate for Biotinidase Activity Assays

One of the most established and clinically significant uses of Biotin-PABA is as a substrate for measuring biotinidase activity. This application is paramount for the diagnosis of Biotinidase Deficiency (BTD), an inherited metabolic disorder.[3]

Mechanism of Action

The assay's principle is a classic example of enzyme-triggered signal generation. Biotinidase catalyzes the hydrolysis of the amide bond linking biotin to the PABA moiety.[3] This enzymatic cleavage releases free PABA. The liberated PABA can then be diazotized and coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine, to produce a colored compound that is easily quantifiable by spectrophotometry at ~540 nm.[3] The intensity of the color is directly proportional to the amount of PABA released and, therefore, to the biotinidase activity in the sample.

Caption: Workflow for a colorimetric biotinidase activity assay using Biotin-PABA.

Detailed Experimental Protocol: Colorimetric Biotinidase Assay

This protocol is a generalized workflow for determining biotinidase activity in plasma or dried blood spots, a common neonatal screening application.[3]

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of N-Biotinyl-4-aminobenzoic acid in DMSO. Store at -20°C.

-

Reaction Buffer: 0.1 M Tris-HCl, pH 6.0.

-

Working Substrate Solution: Dilute the stock solution in the Reaction Buffer to a final concentration of 1 mM.

-

Stopping Reagent: 10% Trichloroacetic Acid (TCA).

-

Color Reagent A: 0.2% Sodium Nitrite. Prepare fresh.

-

Color Reagent B: 1% Ammonium Sulfamate.

-

Color Reagent C: 0.1% N-(1-Naphthyl)ethylenediamine in 50% ethanol. Store protected from light.

-

-

Assay Procedure:

-

Sample Preparation: Prepare serum samples or punches from dried blood spots according to standard laboratory procedures.

-

Reaction Initiation: In a 96-well microplate, add 50 µL of the sample (or PABA standard for a standard curve). Add 100 µL of the Working Substrate Solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 10% TCA to each well. Centrifuge the plate to pellet precipitated proteins.

-

-

Color Development and Measurement:

-

Transfer 150 µL of the supernatant to a new, clean 96-well plate.

-

Add 25 µL of Color Reagent A and incubate for 5 minutes at room temperature.

-

Add 25 µL of Color Reagent B to quench excess nitrite and incubate for 5 minutes.

-

Add 25 µL of Color Reagent C and incubate for 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

-

Readout: Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of PABA.

-

Calculate the biotinidase activity in the samples by comparing their absorbance values to the standard curve, expressed as nmol of PABA released per minute per mL of sample (U/mL).

-

Core Application II: A Bifunctional Linker in Bioconjugation

Linkers are critical components in bioconjugation, covalently connecting a biomolecule to another functional molecule, such as a drug, probe, or purification tag.[7] Biotin-PABA serves as an excellent foundational structure for creating more elaborate linkers for specialized applications, most notably in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).

Application Spotlight: PROTACs and Targeted Protein Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[8][9] A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[10]

While Biotin-PABA is not a PROTAC itself, its structure is highly relevant. A biotin tag can be incorporated into a PROTAC's linker structure. This modification does not typically affect the degradation activity but provides an invaluable tool for in vitro validation studies. The biotin handle allows researchers to:

-

Perform affinity pull-down assays using streptavidin beads to confirm the formation of the crucial ternary complex (POI-PROTAC-E3 Ligase).

-

Develop ELISA-based assays to quantify ternary complex formation.

-

Visualize the PROTAC's cellular localization using fluorescently labeled streptavidin.

Caption: Structure of a PROTAC with a Biotin-PABA handle for experimental validation.

Core Application III: Affinity-Based Purification and Detection

The robust biotin-streptavidin interaction is the engine behind countless molecular biology techniques. By labeling a biomolecule of interest (e.g., a peptide, protein, or oligonucleotide) with Biotin-PABA, one can easily and specifically capture that molecule from a complex mixture.[1][11]

Workflow: Labeling, Capture, and Elution

The process is straightforward and highly effective:

-

Conjugation: The carboxyl group of Biotin-PABA is activated (e.g., as an NHS ester) and reacted with a primary amine on the target biomolecule, forming a stable amide bond.

-

Capture: The complex mixture containing the biotinylated target is passed over a solid support (e.g., agarose or magnetic beads) that is covalently coated with streptavidin. The biotinylated molecule binds with extremely high affinity and specificity.

-

Wash: Unbound molecules and contaminants are washed away with buffer.

-

Elution: Due to the strength of the interaction, elution requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE loading buffer) or competitive elution with free biotin at high concentrations and low pH. For applications requiring the recovery of the native biomolecule, cleavable linkers can be incorporated between the biotin and the target.[11]

Caption: General workflow for affinity purification using a biotinylated molecule.

Detailed Experimental Protocol: Affinity Purification of a Biotinylated Peptide

This protocol outlines the capture of a synthetically produced peptide that has been labeled with Biotin-PABA.

-

Bead Preparation:

-

Resuspend the streptavidin-agarose bead slurry.

-

Transfer 50 µL of slurry to a microcentrifuge tube.

-

Wash the beads three times with 500 µL of Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20). Pellet beads by brief centrifugation between washes.

-

-

Binding:

-

Dilute the crude peptide synthesis mixture (containing the biotinylated peptide) in 500 µL of Binding/Wash Buffer.

-

Add the diluted peptide solution to the washed streptavidin beads.

-

Incubate for 1 hour at room temperature on a rotator to allow for efficient binding.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three times with 1 mL of Binding/Wash Buffer to remove all non-specifically bound proteins and peptides.

-

-

Elution (for analysis by SDS-PAGE):

-

After the final wash, remove all supernatant.

-

Add 50 µL of 2x SDS-PAGE loading buffer containing DTT to the beads.

-

Boil the sample at 95-100°C for 10 minutes to denature the streptavidin and release the peptide.

-

Centrifuge the tube, and load the supernatant onto an SDS-PAGE gel for analysis.

-

Conclusion and Future Perspectives

N-Biotinyl-4-aminobenzoic acid is a prime example of a simple molecule with profound research impact. Its utility spans from routine clinical diagnostics to the cutting edge of targeted therapeutics.[1][3] The inherent duality of a high-affinity biotin tag and a versatile PABA chemical handle ensures its continued relevance. Future applications will likely see Biotin-PABA used as a key building block in the development of more sophisticated molecular probes, diagnostic reagents for multiplexed assays, and as an indispensable validation tool in the ever-expanding field of targeted protein degradation. Its reliability, well-understood chemistry, and commercial availability make it an essential component of the modern molecular biology and drug discovery toolkit.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Biotin-PABA in Modern Peptide Synthesis.

- Darwin Nutrition. (2025). PABA: benefits, dosage, contraindications.

- Cayman Chemical. (n.d.). (+)-Biotin 4-Amidobenzoic Acid (sodium salt) (CAS 102418-74-6).

- Apollo Pharmacy. (n.d.). Biotin+calcium Pantothenate+elemental Copper+elemental Zinc+para Aminobenzoic Acid: Uses, Side Effects and Medicines.

- Healthline. (2020). Vitamin B10 (PABA): Uses, Safety, and Dosage.

- Biomol. (n.d.). (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt (N-Biotinyl-p-aminobenzoic Acid).

- Sigma-Aldrich. (n.d.). N-(+)-Biotinyl-4-aminobenzoic acid.

- Cayman Chemical. (2022). Product Information - (+)-Biotin 4-Amidobenzoic Acid (sodium salt).

- Li, K., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central.

- Lumiprobe. (n.d.). Bioconjugation reagents.

- Ali, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- Biosynth. (n.d.). Linkers for Bioconjugation.

- Gildea, B.D., et al. (1990). Preparation of oligonucleotide-biotin conjugates with cleavable linkers. PubMed.

- Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC.

- Li, K., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. ResearchGate.

- Troup, R.I., et al. (2020). PROTACs– a game-changing technology. PMC - NIH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt (N-Biotinyl-p-aminobenzoic Acid) | CAS 102418-74-6 | United States Biological | Biomol.com [biomol.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of oligonucleotide-biotin conjugates with cleavable linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Biotinyl-4-aminobenzoic Acid: Properties, Synthesis, and Applications in Research

This guide provides a comprehensive technical overview of N-Biotinyl-4-aminobenzoic acid, a key reagent in various biochemical assays and bioconjugation applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and detailed experimental protocols, emphasizing the scientific principles and practical considerations for its effective use.

Core Compound Identification and Properties

N-Biotinyl-4-aminobenzoic acid, often abbreviated as B-PABA, is a biotin derivative that serves as a crucial substrate for the enzyme biotinidase.[1] Its structure consists of a biotin moiety linked to a 4-aminobenzoic acid (PABA) molecule via an amide bond. This compound and its sodium salt are the most commonly used forms in research applications.

| Identifier | N-Biotinyl-4-aminobenzoic Acid | N-Biotinyl-4-aminobenzoic Acid Sodium Salt |

| CAS Number | 6929-40-4 | 102418-74-6[2] |

| Molecular Formula | C₁₇H₂₁N₃O₄S | C₁₇H₂₀N₃NaO₄S[2] |

| Molecular Weight | 363.43 g/mol | 385.41 g/mol [2] |

| Appearance | White to light yellow powder | White to off-white solid |

| Melting Point | 295-297 °C | >250 °C (decomposes) |

| Solubility | Soluble in 0.1 M NaOH | Soluble in aqueous bases and sparingly in DMSO |

| Storage | 2-8°C | -20°C for long-term storage |

Synthesis of N-Biotinyl-4-aminobenzoic Acid

The synthesis of N-Biotinyl-4-aminobenzoic acid is typically achieved through the reaction of an activated form of biotin with the amino group of 4-aminobenzoic acid. A common and efficient method involves the use of N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS), which readily reacts with primary amines under mild conditions to form a stable amide bond.[3]

Reaction Principle:

The lone pair of electrons on the amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the carbonyl carbon of the NHS ester of biotin. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide linkage of N-Biotinyl-4-aminobenzoic acid.

Caption: Synthesis of N-Biotinyl-4-aminobenzoic Acid.

Exemplary Synthesis Protocol:

-

Dissolution of Reactants: Dissolve Biotin-NHS in a suitable anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] In a separate container, dissolve 4-aminobenzoic acid in the same solvent, possibly with the addition of a non-nucleophilic base like triethylamine (TEA) to deprotonate the amino group and facilitate the reaction.

-

Reaction: Slowly add the Biotin-NHS solution to the 4-aminobenzoic acid solution with constant stirring at room temperature.

-

Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to observe the consumption of the starting materials and the formation of the product.

-

Quenching and Purification: Once the reaction is complete, the reaction mixture can be quenched by the addition of a small amount of water. The product can then be purified by precipitation, recrystallization, or column chromatography to remove unreacted starting materials and the NHS byproduct.

-

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Applications in Research and Drug Development

The primary application of N-Biotinyl-4-aminobenzoic acid is as a chromogenic or fluorogenic substrate for the determination of biotinidase activity.[1][4] Biotinidase is a crucial enzyme responsible for recycling biotin in the body, and its deficiency can lead to serious neurological and cutaneous disorders.[5]

Biotinidase Activity Assays

Scientific Principle: Biotinidase catalyzes the hydrolysis of the amide bond in N-Biotinyl-4-aminobenzoic acid, releasing biotin and 4-aminobenzoic acid (PABA).[1][5] The liberated PABA can then be detected and quantified using a colorimetric or fluorometric method.

Caption: Workflow for a Colorimetric Biotinidase Assay.

A fluorometric assay offers higher sensitivity and is also commonly used. This assay typically uses a different substrate, such as biotinyl-6-aminoquinoline, which releases a fluorescent product upon cleavage by biotinidase. [4][6]While N-Biotinyl-4-aminobenzoic acid is primarily used in colorimetric assays, the principle of enzymatic cleavage remains the same.

Bioconjugation and Peptide Synthesis

N-Biotinyl-4-aminobenzoic acid can be utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce a biotin label at a specific position within a peptide sequence. [7]This allows for the creation of biotinylated peptides for use in various applications, including immunoassays, affinity chromatography, and targeted drug delivery.

Incorporation into Peptides:

During SPPS, N-Biotinyl-4-aminobenzoic acid can be coupled to the N-terminus of a growing peptide chain on the solid support. [8]The carboxylic acid group of B-PABA is activated using standard peptide coupling reagents (e.g., HBTU, HATU) and then reacted with the deprotected N-terminal amine of the resin-bound peptide. This process allows for the site-specific incorporation of the biotin moiety.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.

-

For Biotinidase Assays:

-

Negative Control (Blank): A sample containing all reagents except the enzyme source (serum/plasma) to account for any non-enzymatic hydrolysis of the substrate.

-

Positive Control: A sample with a known amount of biotinidase activity to ensure the assay is performing correctly.

-

Standard Curve: A series of known concentrations of PABA are run in parallel to allow for accurate quantification of the enzyme activity.

-

-

For Synthesis and Bioconjugation:

-

Reaction Monitoring: Continuous monitoring of the reaction ensures that the synthesis proceeds to completion and allows for optimization of reaction conditions.

-

Purification and Characterization: Thorough purification and subsequent characterization of the final product by multiple analytical techniques (NMR, MS, HPLC) validate the identity and purity of the synthesized compound.

-

By adhering to these principles of including controls and thorough validation, researchers can ensure the reliability and reproducibility of their results when working with N-Biotinyl-4-aminobenzoic acid.

References

-

The Role of Biotin-PABA in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Newborn Screening for Biotinidase Deficiency. The Experience of a Regional Center in Italy. (2021). Frontiers in Pediatrics. Retrieved from [Link]

-

Optimizing Biotinidase Activity Assays: Insights From Clinical and Laboratory Evaluation From a Low-Middle Income Country. (2025, February 4). Cureus. Retrieved from [Link]

-

Analysis of Biotinidase Activity in Serum by Digital Imaging Colorimetry Detection. (2023, October 13). ACS Omega. Retrieved from [Link]

-

Analysis of Biotinidase Activity in Serum by Digital Imaging Colorimetry Detection. (2023, October 13). National Institutes of Health. Retrieved from [Link]

-

Biotinidase packinsert final.cdr. (n.d.). Tulip Diagnostics. Retrieved from [Link]

-

Colorimetric assay of biotinidase activity. On the left, no or... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Improved Identification of Partial Biotinidase Deficiency by Newborn Screening Using Age-Related Enzyme Activity Cutoffs: Reduction of the False-Positive Rate. (n.d.). MDPI. Retrieved from [Link]

-

Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022, April 13). Bio-Synthesis. Retrieved from [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Linkers for ADCs. (n.d.). NJ Bio, Inc. Retrieved from [Link]

-

Accurate determination of Biotinidase activity in serum by HPLC and its utilization as second tier test for the confirmation of initial positive newborn screening results. (2023, December 28). National Institutes of Health. Retrieved from [Link]

-

Antibody–drug conjugates: Recent advances in linker chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

- US4794189A - Synthesis of N-succinimidyl haloacetyl aminobenzoates. (n.d.). Google Patents.

-

Payloads and Linkers for Antibody-Drug Conjugates. (n.d.). NJ Bio, Inc. Retrieved from [Link]

-

Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. (2014, July 18). SciSpace. Retrieved from [Link]

-

Strategies for the synthesis of labeled peptides. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups. (1991, July 5). PubMed. Retrieved from [Link]

Sources

- 1. Newborn Screening for Biotinidase Deficiency. The Experience of a Regional Center in Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 3. covachem.com [covachem.com]

- 4. Optimizing Biotinidase Activity Assays: Insights From Clinical and Laboratory Evaluation From a Low-Middle Income Country - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Stability and Storage of N-Biotinyl-4-aminobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Biotinyl-4-aminobenzoic acid, also known as Biotin-PABA, is a critical reagent in biochemical assays, particularly as a substrate for biotinidase activity measurement.[1][2][3] Its utility in diagnostic screening and research necessitates a thorough understanding of its stability profile to ensure data integrity and reproducibility. This guide provides a comprehensive analysis of the chemical stability of N-Biotinyl-4-aminobenzoic acid, detailing its intrinsic vulnerabilities, recommended storage conditions, and methodologies for stability assessment. We synthesize information from material safety data sheets, general principles of biotin and aminobenzoic acid chemistry, and pharmaceutical stability testing guidelines to offer field-proven insights for researchers, scientists, and drug development professionals.

Chemical Profile and Structural Considerations

N-Biotinyl-4-aminobenzoic acid (MW: 363.43 g/mol ) is a synthetic molecule linking D-biotin to 4-aminobenzoic acid (PABA) via a stable amide bond.[1][4] Understanding its stability requires considering the distinct chemical properties of its three core components: the biotin bicyclic ring system, the valeric acid sidechain, the amide linkage, and the PABA aromatic ring.

dot graph "Chemical_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} doted Caption: Structural components of N-Biotinyl-4-aminobenzoic acid and their stability vulnerabilities.

Each of these structural features presents a potential site for degradation under specific environmental stresses, including pH, temperature, light, humidity, and oxidative conditions.

Recommended Storage Conditions: A Synthesis of Supplier Data

A consensus among chemical suppliers points toward stringent storage conditions to maximize the shelf-life of N-Biotinyl-4-aminobenzoic acid, particularly for long-term use. The recommendations are rooted in mitigating the potential degradation pathways discussed in subsequent sections.

| Parameter | Condition | Rationale / Supporting Evidence |

| Temperature (Long-Term) | -20°C | This is the most frequently recommended condition for long-term storage to minimize thermal degradation and slow down potential hydrolytic or oxidative reactions.[2] One supplier guarantees stability for at least four years at this temperature.[2] |

| Temperature (Short-Term) | Room Temperature or 2-8°C | Permissible for transient periods, such as during shipping or short-term benchtop use.[1] However, prolonged exposure is discouraged. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Recommended due to the hygroscopic nature of the compound and the sensitivity of the PABA moiety to air (oxidation). Storing under inert gas displaces moisture and oxygen. |

| Light | Protect from Light / Store in the Dark | The PABA component is known to be photosensitive.[5] Exposure to UV or even strong ambient light can initiate degradation, often leading to discoloration. |

| Form | Solid Powder | The compound should be stored as a dry powder. Aqueous solutions are significantly less stable; one supplier advises against storing aqueous solutions for more than a single day.[2] |

| Container | Tightly Sealed Vials | Essential to prevent moisture ingress, given the compound's hygroscopic nature, and to maintain the inert atmosphere. |

Key Factors Influencing Stability & Potential Degradation Pathways

The stability of N-Biotinyl-4-aminobenzoic acid is not absolute. Its degradation is a function of several environmental factors that can act independently or synergistically. The principles of forced degradation studies, as outlined in ICH guidelines, provide a framework for understanding these vulnerabilities.[6][7]

dot graph "Degradation_Pathways" { graph [overlap=false, splines=true, model=circuit]; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [color="#34A853"];

} doted Caption: Factors influencing the degradation of N-Biotinyl-4-aminobenzoic acid.

Hydrolytic Stability (pH-Dependence)

The central amide bond is the primary target for hydrolysis.

-

Mechanism : Amide bonds are notably stable, but their hydrolysis can be catalyzed under either acidic or basic conditions, typically accelerated by heat.[8] The reaction cleaves the molecule into its constituent parts: biotin and 4-aminobenzoic acid.

-

Expert Insights : While significant degradation is unlikely at neutral pH and ambient temperature over short periods, the stability in solution is limited. The recommendation to avoid storing aqueous solutions for more than a day suggests that even at or near neutral pH, measurable degradation can occur.[2] In acidic or basic buffers, especially at elevated temperatures (e.g., >40°C), the rate of hydrolysis is expected to increase substantially. This is a critical consideration for any assay protocol involving incubation steps.

Photostability

The PABA moiety is a known chromophore and is susceptible to photodegradation.

-

Mechanism : Upon absorption of light (particularly UV wavelengths), PABA can undergo photoreactions, especially in the presence of oxygen.[5] Studies on PABA itself show it can form various photoproducts, including hydroxylated species and colored dimers, leading to a rapid discoloration of the solution.[5]

-

Expert Insights : This vulnerability underscores the mandatory requirement to protect both the solid material and its solutions from light. Amber vials or containers wrapped in aluminum foil are essential. Photodegradation is a primary cause of batch-to-batch variability if handling procedures are inconsistent. For photosensitivity testing, ICH Q1B guidelines recommend exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.[9][10]

Oxidative Stability

Two sites on the molecule are susceptible to oxidation: the thioether in the biotin ring and the aromatic amine of the PABA moiety.

-

Mechanism :

-

Thioether Oxidation : The sulfur atom in the thiophene ring of biotin can be oxidized to form biotin sulfoxide and, subsequently, biotin sulfone. This is a known metabolic pathway for biotin and can also occur chemically.[11]

-

PABA Oxidation : Aromatic amines are susceptible to oxidation, which can be a contributing factor to the discoloration observed during photodegradation.[5] Strong oxidizing agents like hydrogen peroxide or persulfates can readily degrade PABA.[12][13]

-

-

Expert Insights : The recommendation to store under an inert atmosphere is a direct countermeasure to oxidative degradation. Peroxides present as impurities in solvents (like older ethers or THF) can be a hidden source of oxidative stress.

Thermal Stability

-

Mechanism : In the solid state, the molecule is relatively thermostable, with a high melting point (295-297°C).[1] However, thermal stress, especially in solution, provides the activation energy needed to accelerate other degradation reactions, primarily hydrolysis. At very high temperatures, thermal decomposition of the PABA moiety via decarboxylation can occur.[14]

-

Expert Insights : Long-term storage at -20°C effectively removes thermal energy as a significant degradation factor. For accelerated stability studies, a temperature of 40-60°C would be appropriate to probe for thermal liabilities without inducing unrealistic degradation pathways.

Solid-State Stability and Hygroscopicity

-

Mechanism : The compound is described as hygroscopic, meaning it can absorb moisture from the atmosphere. This absorbed water can act as a plasticizer, increasing molecular mobility within the crystal lattice, and can also directly participate in the hydrolysis of the amide bond, even in the solid state.[15][16][17]

-

Expert Insights : This property is the primary reason for storing the compound in a desiccator or under an inert, dry atmosphere in tightly sealed containers. Failure to do so can lead to clumping of the powder and a gradual loss of purity over time due to slow hydrolysis.

Protocol for a Forced Degradation Study

To experimentally validate the stability-indicating nature of an analytical method and to characterize the degradation profile, a forced degradation (or stress testing) study should be performed. The goal is to achieve 5-20% degradation of the active molecule.[18]

dot graph "Forced_Degradation_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [color="#34A853"];

} doted Caption: Experimental workflow for a forced degradation study of N-Biotinyl-4-aminobenzoic acid.

Stability-Indicating HPLC Method (Example)

A stability-indicating method is one that can resolve the parent compound from all potential degradation products.

-

Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: Acetonitrile.

-

Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV/PDA detector. Monitor at 262 nm (λmax of the PABA chromophore) and 280 nm.[2][3] A PDA detector is crucial for assessing peak purity and detecting co-eluting degradants.

-

Justification : This reverse-phase method will effectively separate the polar hydrolysis products (biotin, PABA) from the more non-polar parent molecule. The gradient ensures elution of any less-polar degradation products formed via dimerization or other side reactions.

Stress Condition Protocols

-

Acid Hydrolysis :

-

Dilute stock solution with 0.1 M HCl.

-

Incubate in a water bath at 60°C.

-

Withdraw aliquots at time points (e.g., 2, 6, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze.

-

-

Base Hydrolysis :

-

Dilute stock solution with 0.1 M NaOH.

-

Incubate at 60°C.

-

Withdraw aliquots, neutralize with 0.1 M HCl, and analyze.

-

-

Oxidative Degradation :

-

Dilute stock solution with a final concentration of 3% H₂O₂.

-

Keep at room temperature, protected from light.

-

Withdraw aliquots at time points and analyze directly.

-

-

Thermal Degradation :

-

Dilute stock solution in a neutral buffer (e.g., PBS pH 7.2) or the initial mobile phase.

-

Incubate at 60°C, protected from light.

-

Withdraw aliquots and analyze.

-

-

Photolytic Degradation :

-

Expose a solution of the compound in a quartz cuvette to a calibrated light source as per ICH Q1B guidelines.

-

Simultaneously, run a dark control (cuvette wrapped in foil).

-

Analyze samples after the required exposure duration.

-

Conclusion and Best Practices

The chemical integrity of N-Biotinyl-4-aminobenzoic acid is paramount for its function as an analytical substrate. While the molecule is stable under optimal conditions, it is susceptible to degradation via hydrolysis, oxidation, and photolysis. Adherence to strict storage and handling protocols is essential for ensuring its long-term viability and the reliability of experimental data.

Summary of Best Practices:

-

Procurement & Initial Handling : Upon receipt, immediately store the compound at -20°C in a desiccated, dark environment.

-

Solid-State Handling : Always handle the solid powder in a low-humidity environment. Use an inert gas blanket if possible when aliquoting.

-

Solution Preparation : Prepare aqueous solutions fresh for each experiment and discard any unused portion.[2] If a stock solution in an organic solvent like DMSO is made, store it at -20°C in small, single-use aliquots to avoid freeze-thaw cycles.

-

Experimental Use : Protect all solutions from direct light during incubation and handling steps by using amber tubes or foil. Be mindful of assay buffer pH and incubation temperatures, as these can accelerate degradation.

By implementing these scientifically-grounded storage and handling strategies, researchers can mitigate the risks of chemical degradation and ensure the continued performance of this valuable biochemical reagent.

References

-

Kumasaka, K., et al. (2001). A new quantitative analytical method of serum biotinidase activity using biocytin as a substrate and its clinical significance in Japan. Clinica Chimica Acta, 306(1-2), 71-79. [Link]

-

Al-Shehri, S., et al. (2018). Measurement of biotinidase activity using dried blood spots by a spectrophotometric assay. Biochimica Clinica, 42(3), 116-120. [Link]

-

Kumasaka, K., et al. (2001). A new quantitative analytical method of serum biotinidase activity using biocytin as a substrate and its clinical significance in Japan. ResearchGate. [Link]

-

Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-6. [Link]

-

Shinde, P., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Biotin-PABA in Modern Peptide Synthesis. PharmaChem. [Link]

-

Jørgensen, L., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(11). [Link]

-

Wolf, B. (2016). Biotinidase determination in serum and dried blood spots - High sensitivity fluorimetric ultramicro-assay. ResearchGate. [Link]

-

ICH (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38388. [Link]

-

Bajaj, S., et al. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(11), 1299-1310. [Link]

-

Szabó, E., et al. (2015). Quantitative Analytical Method for the Determination of Biotinidase Activity in Dried Blood Spot Samples. Analytical Chemistry, 87(20), 10573-10578. [Link]

-

PubChem. (n.d.). N-biotinyl-4-aminobenzoic acid. National Center for Biotechnology Information. [Link]

-

S. L. R. Paudel, A. (2023). Effect of moisture on solid state stability. ResearchGate. [Link]

-

Paudel, A., et al. (2023). Effect of moisture on solid state stability. Semantic Scholar. [Link]

-

American Chemical Society. (2022). p-Aminobenzoic acid. [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

-

IAGIM. (n.d.). Photostability. [Link]

-

O'Meally, D., & Thomas, D. (2022). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. [Link]

-

Mabote, P. K., et al. (2022). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]

-

Saifullah, B., & Rotich, K. (2014). Thermal Studies on Some Substituted Aminobenzoic Acids. ResearchGate. [Link]

-

G. C. L. Ee, et al. (2022). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Molecular Pharmaceutics, 20(2), 1083-1096. [Link]

- Harris, S. A., et al. (1949). Synthesis of biotin. U.S. Patent No. 2,489,232. Washington, DC: U.S.

-

Gloves. (n.d.). N-(+)-Biotinyl-4-aminobenzoic acid ---replaced1--- , ≥98.0% (HPLC). [Link]

-

Paudel, A., et al. (2023). Effect of moisture on solid state stability. Semantic Scholar. [Link]

-

European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). [Link]

-

Shaw, A. A., et al. (1993). The photochemistry of p-aminobenzoic acid. Photochemistry and Photobiology, 58(2), 205-211. [Link]

-

Zempleni, J., et al. (2009). Biotin. BioFactors, 35(1), 36-46. [Link]

-

Hryshchyshyn, A., et al. (2022). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. ResearchGate. [Link]

-

Liu, Y., et al. (2022). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Brazilian Chemical Society, 33, 1426-1436. [Link]

-

Tseng, C. H., & Chiou, H. Y. (2000). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis, 8(2), 141-147. [Link]

-

Kastel, R., et al. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294-296. [Link]

-

Los, J. M., et al. (1967). Hydrolytic dissociation constants of substituted 4‐aminobenzoic acids. Recueil des Travaux Chimiques des Pays-Bas, 86(6), 609-621. [Link]

-

Honda, S., et al. (1986). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica, 7(5), 133-136. [Link]

-

Suneetha, D., & Rao, G. (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine, 6(5), 1-13. [Link]

-

Zhang, Y., et al. (2016). Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). Environmental Technology, 37(19), 2465-2473. [Link]

-

S, S., & G, M. (2021). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. International Journal of Research in Engineering and Technology, 10(5), 1-8. [Link]

-

A. M. El-Kemary, M. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

Sources

- 1. N-(+)-Biotinyl-4-aminobenzoic acid = 98.0 HPLC 6929-40-4 [sigmaaldrich.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-biotinyl-4-aminobenzoic acid | C17H21N3O4S | CID 151442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. Biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijrbat.in [ijrbat.in]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. biopharminternational.com [biopharminternational.com]

N-Biotinyl-4-aminobenzoic Acid: A Technical Guide to its Mechanism of Action and Application as a Biotinidase Substrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the mechanism of action of N-Biotinyl-4-aminobenzoic acid. This molecule's primary significance lies in its role as a specific substrate for the enzyme biotinidase. The central mechanism involves the enzymatic hydrolysis of the amide bond in N-Biotinyl-4-aminobenzoic acid, which releases biotin and 4-aminobenzoic acid (PABA). This reaction forms the basis of widely used colorimetric and fluorometric assays for quantifying biotinidase activity. Consequently, N-Biotinyl-4-aminobenzoic acid is a critical tool in the diagnosis of biotinidase deficiency, an inherited metabolic disorder. This guide will detail the molecular profile of N-Biotinyl-4-aminobenzoic acid, the specifics of its interaction with biotinidase, its application in diagnostic assays, and the biological significance of its cleavage products.

Molecular Profile of N-Biotinyl-4-aminobenzoic Acid

Chemical Structure and Properties

N-Biotinyl-4-aminobenzoic acid is a synthetic molecule that conjugates the vitamin biotin with 4-aminobenzoic acid via a stable amide linkage.

-

Biotin Moiety: This portion of the molecule is recognized by the active site of biotinidase.

-

Amide Bond: This is the key functional group that is susceptible to enzymatic cleavage by biotinidase.

-

4-Aminobenzoic Acid (PABA) Moiety: Upon cleavage, this component is released and serves as a readily detectable reporter molecule in diagnostic assays.

The compound is typically a white to off-white powder with solubility in aqueous bases and dimethyl sulfoxide (DMSO).[1]

Synthesis Overview

The synthesis of N-Biotinyl-4-aminobenzoic acid is generally achieved through the coupling of an activated form of biotin with the amino group of 4-aminobenzoic acid. This process forms a stable amide bond, creating the final product. This straightforward synthesis allows for its production as a reliable reagent for research and diagnostic purposes.[2]

The Central Mechanism of Action: A Substrate for Biotinidase

The core of N-Biotinyl-4-aminobenzoic acid's mechanism of action is its function as a specific substrate for the enzyme biotinidase.

Biotinidase: The Target Enzyme

Biotinidase is a crucial enzyme in the recycling of the essential vitamin biotin. Biotin acts as a cofactor for several carboxylase enzymes that are vital for key metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[3] Biotinidase catalyzes the cleavage of biotin from biocytin (N-epsilon-biotinyl-L-lysine) and other biotinylated peptides, liberating free biotin to be reutilized by the body.

The Enzymatic Reaction

N-Biotinyl-4-aminobenzoic acid mimics the natural substrates of biotinidase. The enzyme's active site recognizes and binds to the biotin moiety of the molecule. Subsequently, the amidohydrolase activity of biotinidase catalyzes the hydrolysis of the amide bond, leading to the release of two products: biotin and 4-aminobenzoic acid (PABA).[4][5]

Specificity of the Interaction

The specificity of biotinidase for N-Biotinyl-4-aminobenzoic acid is high, making it an excellent substrate for assays. The enzyme's active site accommodates the biotin portion of the molecule, positioning the amide bond for efficient hydrolysis.

Kinetic Parameters

Application in the Diagnosis of Biotinidase Deficiency

The primary application of N-Biotinyl-4-aminobenzoic acid is in the diagnosis of biotinidase deficiency, an autosomal recessive inherited metabolic disorder.[4]

Clinical Significance of Biotinidase Deficiency

Individuals with biotinidase deficiency are unable to recycle biotin effectively, leading to multiple carboxylase deficiency. The clinical presentation can be severe if left untreated.

-

Profound Biotinidase Deficiency: Characterized by less than 10% of normal enzyme activity. Symptoms can include seizures, hypotonia, skin rash, hair loss, and developmental delay.[7][8]

-

Partial Biotinidase Deficiency: Defined by enzyme activity between 10% and 30% of the mean normal activity. Individuals may be asymptomatic or develop symptoms during times of stress, such as illness.[7][9]

Newborn screening for biotinidase deficiency is crucial for early diagnosis and treatment with biotin supplementation, which can prevent the severe neurological and cutaneous symptoms.[3]

Principle of the Diagnostic Assay

The diagnostic assay for biotinidase deficiency quantifies the activity of the enzyme in a biological sample, typically serum or dried blood spots.[5][7] The assay relies on the enzymatic cleavage of N-Biotinyl-4-aminobenzoic acid and the subsequent detection of the released PABA. The amount of PABA produced over a specific time is directly proportional to the biotinidase activity in the sample.

Experimental Protocols for Biotinidase Activity Assay

The most common method for measuring biotinidase activity using N-Biotinyl-4-aminobenzoic acid is a colorimetric assay.[4][10]

Step-by-Step Protocol:

-

Sample Preparation: A serum sample or a punch from a dried blood spot is obtained from the patient.

-

Enzymatic Reaction: The sample is incubated with a buffered solution containing a known concentration of N-Biotinyl-4-aminobenzoic acid.[10]

-

Reaction Termination: The enzymatic reaction is stopped after a defined period.

-

Color Development:

-

The released PABA is diazotized using a nitrite solution in an acidic medium.

-

A coupling reagent, such as a naphthol derivative, is added. This reacts with the diazotized PABA to form a stable, colored azo dye.[4]

-

-

Quantification: The intensity of the color, which is proportional to the amount of PABA released, is measured using a spectrophotometer at a specific wavelength.[5]

-

Calculation: The biotinidase activity is calculated by comparing the absorbance of the sample to a standard curve generated with known concentrations of PABA.

Data Interpretation

The measured biotinidase activity is compared to established reference ranges to diagnose the condition:

| Biotinidase Activity Level | Diagnosis |

| < 10% of mean normal activity | Profound Biotinidase Deficiency[7] |

| 10% - 30% of mean normal activity | Partial Biotinidase Deficiency[7][9] |

| > 30% of mean normal activity | Normal |

The Biological Roles of the Cleavage Products

Biotin: The Recycled Vitamin

The biotin released from the enzymatic reaction is a biologically active molecule. It serves as a covalently bound cofactor for five mammalian carboxylases:

-

Pyruvate carboxylase (gluconeogenesis)

-

Acetyl-CoA carboxylase 1 and 2 (fatty acid synthesis)

-

Propionyl-CoA carboxylase (amino acid catabolism)

-

3-Methylcrotonyl-CoA carboxylase (amino acid catabolism)

4-Aminobenzoic Acid (PABA): The Reporter Molecule

While PABA's primary role in this context is as a reporter molecule, it is also a biologically active compound. In many microorganisms, PABA is an essential nutrient for the synthesis of folic acid.[11] In humans, while not a vitamin, PABA has been investigated for its potential roles in neurotransmitter modulation, antioxidant defense, and anti-inflammatory pathways.

N-Biotinyl-4-aminobenzoic Acid as a Research Tool

Potential as a Competitive Inhibitor

Derivatives of N-Biotinyl-4-aminobenzoic acid have been synthesized and studied as competitive inhibitors of biotinidase.[2][6] This suggests that modifications to the PABA moiety or the linker region can alter the molecule's interaction with the enzyme from that of a substrate to an inhibitor. Such inhibitors are valuable tools for studying the structure and function of biotinidase and may have therapeutic potential.

Use in Peptide Synthesis and Bioconjugation